molecular formula C8H7Br2NO2 B1603439 Methyl 5-(dibromomethyl)picolinate CAS No. 55876-83-0

Methyl 5-(dibromomethyl)picolinate

Cat. No. B1603439
CAS RN: 55876-83-0
M. Wt: 308.95 g/mol
InChI Key: NVXBFVONIIQOCJ-UHFFFAOYSA-N
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Description

Methyl 5-(dibromomethyl)picolinate is a chemical compound with the CAS Number: 55876-83-0 and a molecular weight of 308.96 . Its IUPAC name is methyl 5-(dibromomethyl)-2-pyridinecarboxylate . It appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for Methyl 5-(dibromomethyl)picolinate is 1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 5-(dibromomethyl)picolinate has a molecular weight of 308.96 . It is a white to off-white powder or crystals . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Mechanistic Insights into Enzymatic Decarboxylation

Research has explored the mechanistic aspects of decarboxylation catalyzed by enzymes, with studies on orotidine 5'-monophosphate decarboxylase providing insights into the transition states and intermediate forms during the reaction. These studies, while not directly mentioning Methyl 5-(dibromomethyl)picolinate, involve related compounds like picolinic acid and N-methyl picolinic acid, offering a comparative analysis of their isotope effects during decarboxylation processes. The findings suggest that the enzymatic decarboxylation transition state resembles that of N-methyl picolinic acid, indicating no bond order changes at N-1 and proposing a carbanion intermediate stabilized by electrostatic interactions (Rishavy & Cleland, 2000).

Luminescence Vapochromism in Solid-State Chemistry

A study on the luminescence properties of metal-organic frameworks involving picoline (methyl pyridine) derivatives demonstrated solvent- and vapor-induced isomerization affecting their emission characteristics. This research sheds light on the structural basis for observed luminescence vapochromism, where changes in the molecular structure, triggered by environmental conditions, alter the luminescence. Such studies highlight the potential of methyl pyridine derivatives in developing smart materials with tunable optical properties (Cariati, Bu, & Ford, 2000).

Antioxidant Activity of Novel Compounds

The synthesis and evaluation of novel compounds derived from picoline alkenes have been investigated for their antioxidant activities. Among these compounds, specific derivatives exhibited notable antioxidant activity, showcasing the potential of picoline-based molecules in medicinal chemistry and pharmaceutical applications, particularly in combating oxidative stress-related diseases (Narajji, Karvekar, & Das, 2008).

Phototriggered DNA Ligation and Molecular Biology Applications

The development of a phototriggered nonenzymatic DNA phosphoramidate ligation reaction using an N-methyl picolinium carbamate protecting group represents a novel approach in molecular biology. This methodology enables controlled initiation of DNA ligation reactions, opening new avenues for studying model protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).

Coordination Chemistry and Metal Complexes

Research into hexadentate picolinic acid-based bispidine ligands and their coordination with various metal ions has expanded our understanding of metal-ligand interaction dynamics. These studies are pivotal for the development of catalytic agents, imaging probes, and therapeutic compounds, demonstrating the versatility and importance of picolinic acid derivatives in coordination chemistry (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).

Safety And Hazards

The safety information for Methyl 5-(dibromomethyl)picolinate includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 5-(dibromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXBFVONIIQOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599561
Record name Methyl 5-(dibromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(dibromomethyl)picolinate

CAS RN

55876-83-0
Record name 2-Pyridinecarboxylic acid, 5-(dibromomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55876-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(dibromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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